(2s)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid
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Overview
Description
(2S)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid is a chiral amino acid derivative that features a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the fluoropyridine ring to the amino acid backbone . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The fluoropyridine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while substitution of the fluorine atom can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. The fluoropyridine group can interact with specific proteins and enzymes, making it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties can enhance the performance of industrial processes and products.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-3-(2-chloropyridin-4-yl)propanoic acid
- (2S)-2-Amino-3-(2-bromopyridin-4-yl)propanoic acid
- (2S)-2-Amino-3-(2-iodopyridin-4-yl)propanoic acid
Uniqueness
Compared to its analogs, (2S)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of compounds, making this derivative particularly valuable in medicinal chemistry.
Properties
Molecular Formula |
C8H9FN2O2 |
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Molecular Weight |
184.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9FN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
AEAJWSPHEXXKSO-LURJTMIESA-N |
Isomeric SMILES |
C1=CN=C(C=C1C[C@@H](C(=O)O)N)F |
Canonical SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)F |
Origin of Product |
United States |
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